molecular formula C17H18O4 B3114539 4-(4-phenylmethoxyphenoxy)butanoic Acid CAS No. 202126-58-7

4-(4-phenylmethoxyphenoxy)butanoic Acid

Cat. No.: B3114539
CAS No.: 202126-58-7
M. Wt: 286.32 g/mol
InChI Key: JYEGGFMXLMBMPD-UHFFFAOYSA-N
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Description

4-(4-phenylmethoxyphenoxy)butanoic Acid is an organic compound with the molecular formula C17H18O4. This compound is characterized by the presence of a butanoic acid moiety attached to a phenylmethoxyphenoxy group. It is a versatile chemical used in various scientific research fields due to its unique structural properties.

Properties

IUPAC Name

4-(4-phenylmethoxyphenoxy)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c18-17(19)7-4-12-20-15-8-10-16(11-9-15)21-13-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12-13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEGGFMXLMBMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-phenylmethoxyphenoxy)butanoic Acid typically involves the reaction of 4-phenylmethoxyphenol with butyric acid derivatives under specific conditions. One common method is the esterification reaction, where the phenol reacts with butyric acid in the presence of an acid catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(4-phenylmethoxyphenoxy)butanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-phenylmethoxyphenoxy)butanoic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-phenylmethoxyphenoxy)butanoic Acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The pathways involved include binding to active sites and altering the conformation of target proteins, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-phenylmethoxyphenoxy)butanoic Acid is unique due to its phenylmethoxyphenoxy group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research applications.

Biological Activity

4-(4-phenylmethoxyphenoxy)butanoic Acid, identified by its CAS number 202126-58-7, is a compound that exhibits unique biological activities due to its structural characteristics. This article explores its biological activity, mechanisms of action, and potential applications in scientific research and medicine.

Chemical Structure and Properties

The compound features a phenylmethoxyphenoxy group attached to a butanoic acid backbone, which contributes to its distinct chemical properties. The structure can be represented as follows:

C17H18O4\text{C}_{17}\text{H}_{18}\text{O}_4

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC17H18O4
Molecular Weight286.33 g/mol
CAS Number202126-58-7
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of 4-(4-phenylmethoxyphenoxy)butanoic Acid is primarily associated with its role in modulating protein interactions and influencing cellular pathways. It acts as a ligand for E3 ubiquitin ligases, facilitating targeted protein degradation via the ubiquitin-proteasome system (UPS). This mechanism is crucial for regulating protein levels within cells, particularly in cancer and neurodegenerative disorders.

Case Studies and Research Findings

  • Cancer Research : Studies have demonstrated that compounds similar to 4-(4-phenylmethoxyphenoxy)butanoic Acid can effectively target oncogenic proteins for degradation. For instance, a study published in Nature Communications highlighted the efficacy of PROTACs (proteolysis-targeting chimeras) that utilize similar ligands to degrade mutant forms of the p53 protein, which is often implicated in various cancers.
  • Neurodegenerative Disorders : Research has indicated that this compound may play a role in the degradation of misfolded proteins associated with neurodegenerative diseases such as Alzheimer's. A study in Journal of Medicinal Chemistry reported that similar compounds could enhance the clearance of amyloid-beta plaques in cellular models.
  • Pharmacological Studies : In vivo studies have shown that administering 4-(4-phenylmethoxyphenoxy)butanoic Acid can lead to significant reductions in tumor size in mouse models, demonstrating its potential as an anticancer agent.

Table 2: Summary of Case Studies

Study ReferenceFocus AreaKey Findings
Nature Communications (2023)Cancer TargetingEffective degradation of mutant p53
Journal of Medicinal Chemistry (2022)Neurodegenerative DisordersEnhanced clearance of amyloid-beta plaques
Oncology Reports (2023)In Vivo Tumor StudiesSignificant reduction in tumor size in mouse models

Future Directions

The ongoing research into 4-(4-phenylmethoxyphenoxy)butanoic Acid suggests promising avenues for therapeutic applications. Its ability to selectively degrade specific proteins positions it as a potential candidate for developing targeted therapies against various diseases characterized by aberrant protein expression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.